2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methyl-1H-pyrazol-1-yl)propan-1-one
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Overview
Description
2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methyl-1H-pyrazol-1-yl)-1-propanone is a synthetic organic compound characterized by its unique pyrazole rings and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methyl-1H-pyrazol-1-yl)-1-propanone typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Chlorination: The chlorination step involves the use of chlorinating agents like thionyl chloride or phosphorus pentachloride.
Coupling of Pyrazole Rings: The final step involves coupling the two pyrazole rings through a propanone linker, which can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methyl-1H-pyrazol-1-yl)-1-propanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methyl-1H-pyrazol-1-yl)-1-propanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the pyrazole rings contribute to its overall bioactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol: This compound shares the trifluoromethyl and pyrazole moieties but differs in the presence of an ethanol group instead of a propanone linker.
3-[5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl]methylthio-4,5-dihydro-5,5-dimethylisoxazole: This compound has a similar pyrazole structure but includes a difluoromethoxy group and an isoxazole ring.
Uniqueness
2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methyl-1H-pyrazol-1-yl)-1-propanone is unique due to its combination of two pyrazole rings linked by a propanone group, along with the presence of both chlorine and trifluoromethyl substituents
Properties
Molecular Formula |
C12H12ClF3N4O |
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Molecular Weight |
320.70 g/mol |
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(4-methylpyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C12H12ClF3N4O/c1-6-4-17-19(5-6)11(21)8(3)20-7(2)9(13)10(18-20)12(14,15)16/h4-5,8H,1-3H3 |
InChI Key |
AEZPLUPDSHNFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Cl)C |
Origin of Product |
United States |
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